
1-(3-Bromo-4-methoxyphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methoxyphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their significant roles in various biological processes and their presence in many natural products and pharmaceuticals. The compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a guanidine moiety.
Métodos De Preparación
The synthesis of 1-(3-Bromo-4-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-methoxyaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This strategy provides a straightforward and efficient route to diverse guanidines with high yields.
Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method is advantageous due to its mild reaction conditions and high efficiency.
Análisis De Reacciones Químicas
1-(3-Bromo-4-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methoxyphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. . This compound may exert its effects through similar mechanisms, targeting enzymes and receptors involved in neurotransmission and muscle function.
Comparación Con Compuestos Similares
1-(3-Bromo-4-methoxyphenyl)guanidine can be compared with other guanidine derivatives such as:
1-(3-Chloro-4-methoxyphenyl)guanidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-4-hydroxyphenyl)guanidine: Features a hydroxy group instead of a methoxy group.
1-(3-Bromo-4-methylphenyl)guanidine: Contains a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H10BrN3O |
|---|---|
Peso molecular |
244.09 g/mol |
Nombre IUPAC |
2-(3-bromo-4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3O/c1-13-7-3-2-5(4-6(7)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clave InChI |
AMROWPUVAAVPSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N=C(N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



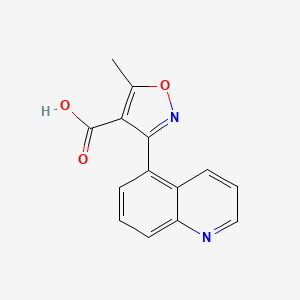
![(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid](/img/structure/B13687772.png)
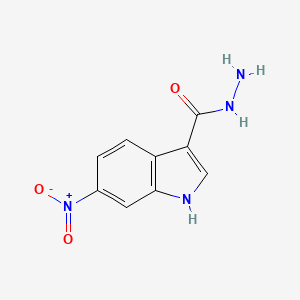

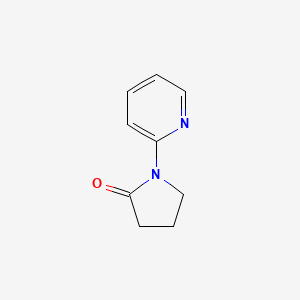

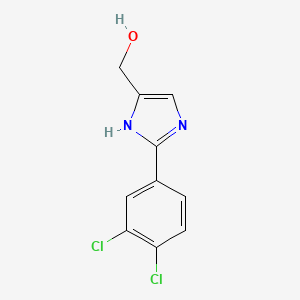

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)
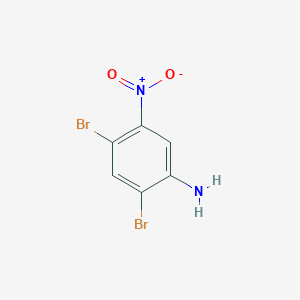
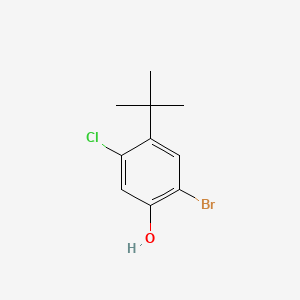
![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)
![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)
